D-(-)-α-苯基甘氨酸

概述

描述

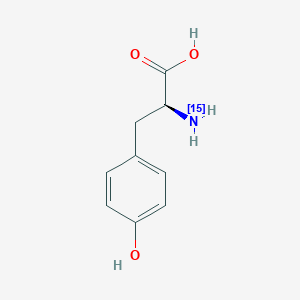

D-(-)-alpha-Phenylglycine, also known as D-(-)-α-Phe, is an amino acid derivative that has been studied extensively for its potential use in scientific research applications. It is a synthetic form of the naturally occurring amino acid, phenylalanine, and has been used for decades in a variety of laboratory experiments. D-(-)-α-Phe has been used in the study of metabolic pathways, enzyme activity, and protein-protein interactions. It has been used to investigate the effects of various drugs on the body, as well as to investigate the effects of various environmental factors on the body. Additionally, D-(-)-α-Phe has been used in the study of neurological and neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

科学研究应用

Genetic Engineering and Synthetic Biology

D-Phenylglycine plays a significant role in the field of genetic engineering and synthetic biology . It’s used in the development of synthetic biology-derived pathways for the fermentative production of phenylglycines . This involves the construction of an artificial D-Phenylglycine operon based on the natural L-Phenylglycine operon from Streptomyces pristinaespiralis and the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida . The successful production of Phenylglycine has been achieved through the heterologous expression of these operons in different actinomycetal host strains .

Production of β-lactam Antibiotics

D-Phenylglycine is industrially significant as it’s used as a precursor for the production of semisynthetic β-lactam antibiotics . β-lactam antibiotics are a broad class of antibiotics, consisting of all antibiotic agents that contain a β-lactam ring in their molecular structures. This includes penicillin derivatives, cephalosporins, monobactams, and carbapenems.

Chemical Synthesis

D-Phenylglycine is used in the chemical synthesis of various compounds . It’s available in different forms such as D-(-)-α-Phenylglycine-13C6, D-Phenylglycine-15N, Fmoc-D-Phg-OH, Boc-D-Phg-OH, and others for specific synthesis requirements .

Pharmaceutical Industry

In the pharmaceutical industry, D-Phenylglycine is used in the production of various drugs . For example, it’s used in the production of Cefprozil, a cephalosporin antibiotic, as an impurity .

Research and Development

D-Phenylglycine is used in research and development activities, particularly in the field of microbiology and infection medicine . It’s used in the study of non-proteinogenic amino acids, D-amino acids, and actinomycetes .

作用机制

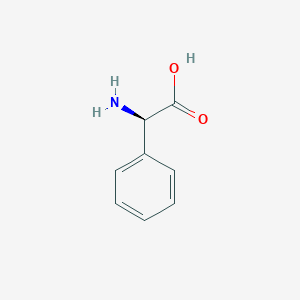

Target of Action

D-Phenylglycine, also known as D-2-Phenylglycine, D-(-)-alpha-Phenylglycine, or H-D-PHG-OH, primarily targets the enzyme D-Phenylglycine aminotransferase (D-PhgAT). This enzyme is isolated from Pseudomonas stutzeri ST-201 . It plays a crucial role in the reversible stereo-inverting transamination process .

Mode of Action

D-Phenylglycine interacts with its target, D-PhgAT, to catalyze a reversible transamination process. This process involves the conversion of L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . The interaction is facilitated by key residues within the enzyme, such as Arg34 and Arg407, which are involved in substrate recognition .

Biochemical Pathways

The biochemical pathway affected by D-Phenylglycine involves the conversion of L-glutamic acid to benzoylformate. This process is part of the larger L-phenylalanine pathway, which is crucial for the synthesis of many pharmaceuticals . The downstream effects include the production of α-ketoglutarate and D-phenylglycine .

Pharmacokinetics

It’s known that d-phenylglycine can improve the oral absorption of drugs like l-dopa, suggesting that it may have a significant impact on drug bioavailability .

Result of Action

The result of D-Phenylglycine’s action is the production of α-ketoglutarate and D-phenylglycine . This process is potentially useful in the synthesis of D-phenylglycine and D-4-hydroxyphenylglycine using L-glutamate as a low-cost amino donor substrate in one single step .

Action Environment

The action of D-Phenylglycine is influenced by various environmental factors. For instance, the expression of D-PhgAT in Pichia pastoris can be enhanced by co-expressing E. coli chaperonins GroEL-GroES . This suggests that the cellular environment and the presence of certain proteins can significantly influence the action, efficacy, and stability of D-Phenylglycine .

属性

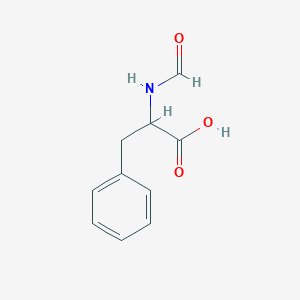

IUPAC Name |

(2R)-2-amino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889362 | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-(-)-alpha-Phenylglycine | |

CAS RN |

875-74-1 | |

| Record name | (-)-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglycine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

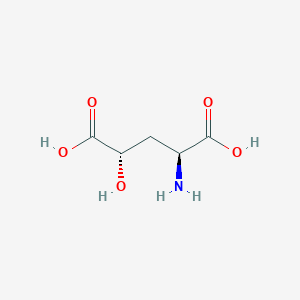

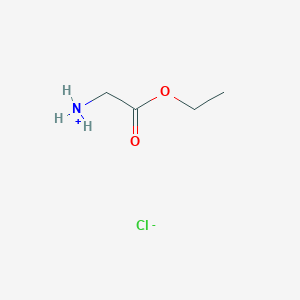

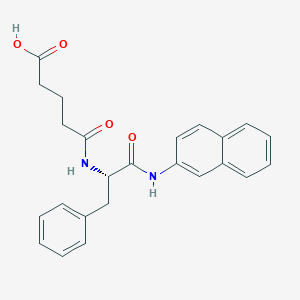

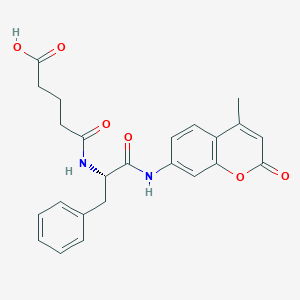

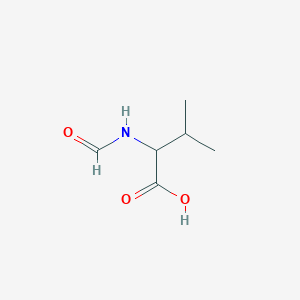

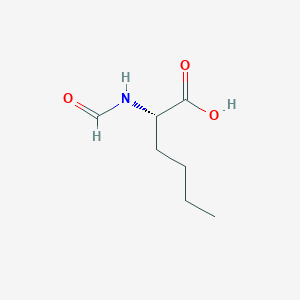

Synthesis routes and methods I

Procedure details

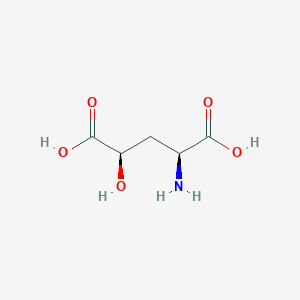

Synthesis routes and methods II

Procedure details

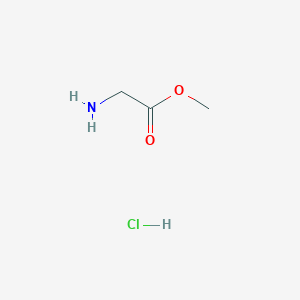

Synthesis routes and methods III

Procedure details

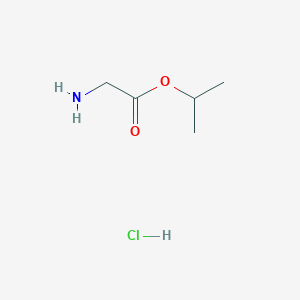

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。